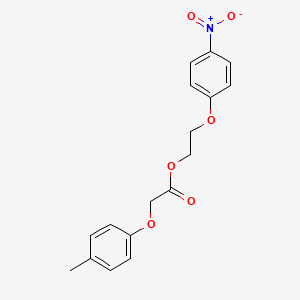
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium . Another study presents a safe, low-cost, and rapid procedure for the synthesis of ethyl-2-(4-aminophenoxy) acetate as a building synthon for novel dual hypoglycemic agents via selective and consecutive reduction of p-nitrophenoxy acetate using NH4Cl/Fe protocols .Applications De Recherche Scientifique
Synthesis and Characterization
A study focused on the efficient synthesis of related compounds, such as ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents. This research highlights a facile synthesis method that could be relevant for similar compounds like "2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate" for pharmaceutical applications (Altowyan et al., 2022).
Environmental Degradation and Toxicity
Research on the degradation and toxicity of nitrophenols, to which "2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate" is structurally related, has been conducted to understand their impact on anaerobic systems. This is crucial for assessing the environmental footprint and safety of chemical compounds (Uberoi & Bhattacharya, 1997).
Nonlinear Optical Properties
The nonlinear optical properties of related compounds have been studied for potential applications in optical devices. Such research is indicative of the broader utility of phenolic and nitrophenolic derivatives in materials science, particularly for optical limiters and switches (Naseema et al., 2010).
Catalytic Activities
Zinc(II) complexes derived from similar backbone structures have been explored for their bio-relevant catalytic activities. This suggests potential applications of "2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate" in catalysis and as a precursor for bioactive compounds (Chakraborty et al., 2014).
Environmental Applications
The photoassisted Fenton reaction study, although not directly related to "2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate," shows the potential for related compounds in environmental remediation, specifically for the degradation of persistent organic pollutants (Pignatello & Sun, 1995).
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-13-2-6-16(7-3-13)24-12-17(19)23-11-10-22-15-8-4-14(5-9-15)18(20)21/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWBSSSMCZPCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)

![Imidazo[1,2-a]pyridin-7-amine hydrochloride](/img/structure/B2886136.png)
![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)
![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)



![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)